molecular formula C24H24ClN5O4S B2794322 8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 893788-76-6

8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2794322
CAS No.: 893788-76-6
M. Wt: 514
InChI Key: OTQLIVUSEYEKBO-UHFFFAOYSA-N
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Description

This compound (CAS: 893788-76-6) is a heterocyclic molecule featuring a triazolo[1,5-a]quinazoline core fused with a 1,4-dioxa-8-azaspiro[4.5]decane moiety. Its molecular formula is C₂₄H₂₄ClN₅O₄S, with a molecular weight of 513.9965 g/mol . Key structural elements include:

  • A 7-chloro substituent on the quinazoline ring.
  • A 3-(3,4-dimethylbenzenesulfonyl) group attached to the triazole ring, enhancing electronic and steric properties.
  • A spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane), which introduces conformational rigidity and may influence bioavailability .

Properties

IUPAC Name

8-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O4S/c1-15-3-5-18(13-16(15)2)35(31,32)23-22-26-21(29-9-7-24(8-10-29)33-11-12-34-24)19-14-17(25)4-6-20(19)30(22)28-27-23/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQLIVUSEYEKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC6(CC5)OCCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the triazoloquinazoline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its triazoloquinazoline core is known to exhibit biological activity, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases .

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific industrial applications .

Mechanism of Action

The mechanism of action of 8-[7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as modulation of signal transduction pathways or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazoloquinazoline Derivatives

describes three triazolo[1,5-a]quinazolin-5-one derivatives (5f, 5g, 5h) synthesized via alkylation in DMF with K₂CO₃. Key differences from the target compound include:

Compound Substituents Functional Groups Structural Features
Target Compound 7-Cl, 3-(3,4-dimethylbenzenesulfonyl), spiro Sulfonyl, spirodecane, chloro Triazoloquinazoline + spiro bicyclic
5f 7,8-dimethoxy, 2-phenethyloxy Methoxy, phenethyl ether Triazoloquinazolinone
5g 8-methyl, 2-methylsulfanyl Methylthioether, methyl Triazoloquinazolinone
5h 7,8-dimethoxy, 2-methylsulfanyl Methoxy, methylthioether Triazoloquinazolinone
  • Molecular Weight : The target (~514 g/mol) is significantly larger than 5f, 5g, and 5h (estimated 276–336 g/mol), suggesting higher complexity and possible impacts on pharmacokinetics.
  • Spiro System : Unique to the target, this moiety may reduce conformational flexibility, improving binding selectivity compared to planar analogs .

Spirocyclic and Heterocyclic Analogs

  • Substituted Azaspiro[4.5]Decane Derivatives : These compounds target μ-opioid or ORL1 receptors, highlighting the pharmacological relevance of spiro systems. The target’s 1,4-dioxa-8-azaspiro[4.5]decane could similarly enhance receptor interactions through spatial organization.
  • 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine : Though structurally distinct (diazepine vs. quinazoline), this compound shares a triazole ring and chloro substituent. Its synthesis byproduct (4) underscores the challenges in regioselective triazole functionalization, a consideration for the target’s synthesis.

Biological Activity

The compound 8-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-yl]-1,4-dioxo-8-azaspiro[4.5]decane (CAS Number: 904583-41-1) is a complex organic molecule with significant potential in pharmacological applications. Its unique structure combines a triazole and quinazoline moiety with a dioxo-spirodecane framework, suggesting diverse biological activities.

  • Molecular Formula : C23H25ClN6O2S
  • Molecular Weight : 485.0 g/mol
  • Structure : The compound features a chloro group and a dimethylbenzenesulfonyl group, which are critical for its biological activity.

Anticonvulsant and CNS Depressant Activity

Recent studies have indicated that compounds similar to 8-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-yl]-1,4-dioxo-8-azaspiro[4.5]decane exhibit significant CNS depressant and anticonvulsant properties. For instance, a series of quinazoline derivatives demonstrated efficacy in reducing seizure activity in various animal models when administered at varying doses (30 mg/kg to 300 mg/kg) .

CompoundDose (mg/kg)Effect
4a30Anticonvulsant activity in MES model
4d100Significant sedative-hypnotic effect
4e300Induced CNS depression

The mechanism underlying the biological activity of this compound appears to involve modulation of neurotransmitter systems within the CNS. The triazole and quinazoline components may interact with GABAergic and glutamatergic pathways, leading to enhanced inhibitory neurotransmission and reduced excitatory signaling .

Study on CNS Effects

A notable study evaluated the effects of similar compounds on seizure models using pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The findings revealed that certain derivatives exhibited potent anticonvulsant properties while also showing sedative effects through behavioral assays such as the actophotometer test .

Pharmacological Characterization

Pharmacological profiling of related compounds has shown promising results in terms of their safety and efficacy profiles. For example:

  • Safety Profile : Neurotoxicity was assessed using the rotorod method, indicating that most tested compounds had acceptable safety margins with minimal side effects.
  • Efficacy : The compounds were effective in reducing seizure frequency and severity in animal models without significant adverse effects on motor coordination .

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